5-羟基-6-碘吡啶-3-羧酸甲酯

描述

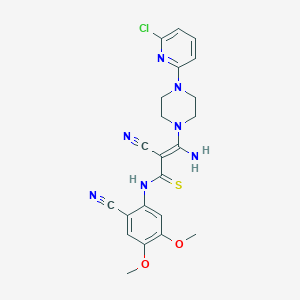

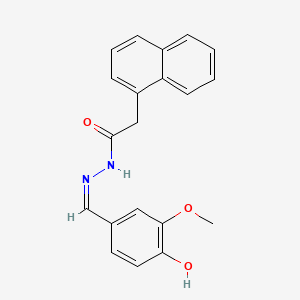

“Methyl 5-hydroxy-6-iodopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1189816-87-2 . It has a molecular weight of 279.03 and its molecular formula is C7H6INO3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 5-hydroxy-6-iodopyridine-3-carboxylate” is a powder .作用机制

The mechanism of action of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.

Biochemical and Physiological Effects:

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, Methyl 5-hydroxy-6-iodopyridine-3-carboxylate has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

实验室实验的优点和局限性

One of the main advantages of using Methyl 5-hydroxy-6-iodopyridine-3-carboxylate in lab experiments is its high yield of synthesis, which makes it readily available for use in various applications. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

未来方向

There are several future directions for the use of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate in scientific research. One of the main areas of focus is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of focus is the development of new metal complexes for catalytic applications. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Conclusion:

In conclusion, Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been widely used in chemical synthesis, pharmaceuticals, and agrochemicals. It has also been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Although there are some limitations to its use, Methyl 5-hydroxy-6-iodopyridine-3-carboxylate has several potential future directions for use in scientific research.

科学研究应用

- 抗癌剂:研究人员正在探索该化合物衍生物作为抗癌剂的潜力。 吡啶环的修饰可以增强对特定癌症类型的选择性和疗效 .

- 抗炎化合物:5-羟基-6-碘吡啶-3-羧酸甲酯衍生物可能具有抗炎特性,使其在药物发现中具有价值 .

- 杂环化合物的构建单元:碘取代基提供了反应性,使化学家可以使用该化合物作为合成更复杂杂环结构的构建单元 .

- 氟化吡啶合成:通过与其他化合物反应,5-羟基-6-碘吡啶-3-羧酸甲酯可以作为合成氟化吡啶的前体,氟化吡啶在药物化学和材料科学中得到应用 .

- 配体设计:研究人员通过将其用作金属配合物中的配体来研究其配位化学。 这些配合物可以在催化、传感器和材料中得到应用 .

- 光物理性质:碘取代基可以影响该化合物的光物理性质,使其在光电材料中具有兴趣 .

- 环境监测:研究人员探索碘化有机化合物在环境中的迁移和转化。 5-羟基-6-碘吡啶-3-羧酸甲酯可以作为此类研究的模型化合物 .

药物化学与药物开发

有机合成与化学反应

材料科学与配位化学

生物学研究与成像

环境化学

药代动力学与代谢研究

安全和危害

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

methyl 5-hydroxy-6-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOKYRURRVVDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)

![5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2391273.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)

![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)